![molecular formula C8H10BrNO2 B3086422 3-Bromo-2,5-dimethoxyaniline CAS No. 115929-62-9](/img/structure/B3086422.png)
3-Bromo-2,5-dimethoxyaniline
Overview
Description
3-Bromo-2,5-dimethoxyaniline is a chemical compound with the CAS Number: 115929-62-9 . It has a molecular weight of 232.08 and its physical form can be either solid or liquid .
Chemical Reactions Analysis
The chemical reactivity of this compound can be analyzed using various computational methods. For instance, the Natural Bond Orbital (NBO) analysis can reveal the hyperconjugative interactions of the molecule . Additionally, the Condensed Fukui function, Molecular Electrostatic Potential (MEP), and HOMO-LUMO energies can provide insights into the molecule’s reactivity .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The storage temperature is room temperature .Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethoxyaniline is not fully understood. It is believed that the compound acts as an inhibitor of various enzymes and proteins. It is thought to bind to the active site of the enzyme or protein, blocking its activity. It may also interact with other molecules in the cell, affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound can inhibit the activity of various enzymes and proteins, which can lead to a variety of effects on the cell. It is also known that this compound can interact with other molecules in the cell, affecting their function.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-2,5-dimethoxyaniline in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and can be used in a wide range of concentrations. Additionally, this compound is relatively inexpensive and widely available.
The main limitation of this compound is that its mechanism of action is not fully understood. Additionally, the compound can interact with other molecules in the cell, which can lead to unintended effects.
Future Directions
There are a number of potential future directions for the use of 3-Bromo-2,5-dimethoxyaniline in scientific research. One potential direction is the use of the compound to study the structure and function of proteins and other biological molecules. Additionally, the compound could be used to develop new inhibitors of enzymes and proteins, which could be used in drug discovery and development. This compound could also be used to study the effects of environmental pollutants on biological systems. Finally, the compound could be used to develop new materials and polymers with improved properties.
Scientific Research Applications
3-Bromo-2,5-dimethoxyaniline has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as pharmaceuticals, dyes, and polymers. It is also used in material science for the production of polymers and other materials. In biochemistry, this compound has been used for a variety of applications such as enzyme inhibition and protein labeling. It has also been used to study the structure and function of proteins and other biological molecules.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2,5-dimethoxyaniline are not well-studied. It is known that brominated anilines can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through hydrogen bonding or van der Waals interactions . The nature of these interactions can be influenced by the electron-withdrawing bromo group and the electron-donating methoxy groups present in the this compound molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are known to undergo phase I and phase II metabolic reactions, which could involve various enzymes or cofactors .
properties
IUPAC Name |
3-bromo-2,5-dimethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCODUGWJGGDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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